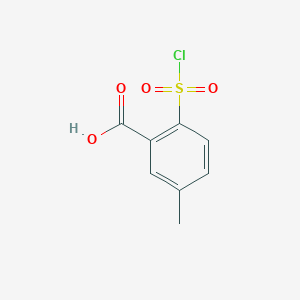

2-(Chlorosulfonyl)-5-methylbenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives Chemistry

Substituted benzoic acids form a fundamental class of compounds in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups modifying the ring. wikipedia.org The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, including its acidity and reactivity. libretexts.org

The electronic effects of substituents are paramount. Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the carboxylic acid by stabilizing the conjugate base (benzoate ion). Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, decrease acidity. In 2-(Chlorosulfonyl)-5-methylbenzoic acid, the strongly electron-withdrawing chlorosulfonyl group is expected to significantly increase the acidity of the benzoic acid, while the electron-donating methyl group has a lesser, opposing effect. The position of these groups directs further chemical reactions on the aromatic ring. wikipedia.orglibretexts.org

The synthesis of complex organic molecules, including pharmaceuticals and materials, often relies on the strategic use of substituted benzoic acids as starting materials or key intermediates. nih.govyoutube.com Their predictable reactivity allows for the controlled construction of molecular architecture.

Historical Trajectory and Evolution of Aromatic Sulfonyl Chloride Research

Aromatic sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters. taylorandfrancis.com The journey of their synthesis has evolved from harsh, classical methods to more refined and milder modern techniques.

Historically, the preparation of aromatic sulfonyl chlorides often involved direct chlorosulfonation of aromatic compounds using strong reagents like chlorosulfonic acid. google.com Another classic approach is the Sandmeyer-type reaction, reported by Meerwein, which converts arylamines into sulfonyl chlorides via their corresponding diazonium salts in the presence of sulfur dioxide and copper catalysts. acs.org These methods, while effective, can suffer from a lack of functional group tolerance and the use of aggressive reagents. acs.org

Contemporary research has focused on developing more benign and selective protocols. This includes the oxidative chlorination of thiols and their derivatives under milder conditions. nih.gov More recently, photocatalysis has emerged as a powerful tool for synthesizing sulfonyl chlorides from various precursors, such as aryldiazonium salts, under visible light irradiation at room temperature, offering high functional group tolerance. acs.org The development has also seen the use of sulfonyl hydrazides as stable precursors that can be converted to sulfonyl chlorides when needed. nih.gov This evolution reflects a broader trend in chemical synthesis towards more efficient, sustainable, and versatile methodologies. acs.orgnih.gov

Significance of this compound as a Strategic Synthetic Precursor

The strategic importance of this compound lies in its trifunctional nature, presenting three distinct reactive sites: the carboxylic acid group, the sulfonyl chloride group, and the substituted aromatic ring. This multifunctionality allows for its use as a versatile scaffold in the construction of more complex molecules.

The sulfonyl chloride moiety is highly reactive towards nucleophiles. It readily reacts with primary and secondary amines to yield sulfonamides, a common functional group in many biologically active compounds. nih.gov It can also react with alcohols to form sulfonate esters. taylorandfrancis.com Simultaneously, the carboxylic acid group can undergo a range of transformations typical for this functional group, such as esterification with alcohols or conversion to amides by reacting with amines. wikipedia.org

This orthogonal reactivity allows for sequential, controlled modifications of the molecule. For instance, one functional group can be selectively reacted while the other is protected or remains inert under the chosen reaction conditions. This capability makes this compound a valuable building block for synthesizing compounds with specific structural and functional requirements, particularly in the development of new pharmaceutical agents and other specialty chemicals where similar difunctional intermediates are crucial. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUMRWQHEYXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorosulfonyl 5 Methylbenzoic Acid

Direct Electrophilic Aromatic Chlorosulfonation Pathways

The most direct approach to synthesizing 2-(Chlorosulfonyl)-5-methylbenzoic acid involves the electrophilic aromatic substitution of a suitable precursor, typically 4-methylbenzoic acid (p-toluic acid), using a chlorosulfonating agent. This pathway is favored for its atom economy and procedural simplicity.

Sulfonation of Methylbenzoic Acid Isomers and Derivatives

The direct chlorosulfonation of 4-methylbenzoic acid with chlorosulfonic acid is the most common method for preparing this compound. In this reaction, the starting material is treated with an excess of chlorosulfonic acid. pageplace.de The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the aromatic ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

The methyl group is an activating, ortho, para-directing group due to its positive inductive (+I) and hyperconjugation effects. The carboxylic acid group is a deactivating, meta-directing group due to its negative inductive (-I) and negative mesomeric (-M) effects. In 4-methylbenzoic acid, the positions ortho to the methyl group are 3 and 5, and the positions meta to the carboxylic acid group are also 3 and 5. The position 2 is ortho to the methyl group and ortho to the carboxylic acid group. The powerful directing effect of the methyl group combined with the meta-directing influence of the carboxyl group favors substitution at the 2-position, which is ortho to the methyl group and meta to the carboxyl group.

Mechanistic Considerations of Chlorosulfonic Acid Reactions

The chlorosulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution. The precise nature of the electrophile in reactions involving chlorosulfonic acid has been a subject of discussion, but it is generally accepted to be either sulfur trioxide (SO₃) or the chlorosulfonium ion (SO₂Cl⁺). stackexchange.comdocbrown.info

At lower temperatures, the reaction is believed to proceed through an equilibrium that generates the SO₂Cl⁺ electrophile. stackexchange.com The mechanism involves the attack of the electron-rich aromatic ring of 4-methylbenzoic acid on the electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The reaction is completed by the loss of a proton (H⁺) from the carbon atom bearing the new chlorosulfonyl group, which restores the aromaticity of the ring and yields the final product, this compound. docbrown.info In contrast, at higher temperatures, chlorosulfonic acid can generate SO₃, leading to sulfonation, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. stackexchange.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Reagent Ratios

The efficiency and selectivity of the direct chlorosulfonation reaction are highly dependent on the reaction conditions. Key parameters that require careful control include temperature, the ratio of reactants, and the choice of solvent.

Temperature: Temperature control is critical. Chlorosulfonation reactions are typically exothermic. researchgate.net Lower temperatures (e.g., 0-25 °C) are often employed to control the reaction rate, minimize side reactions, and favor the kinetic product. stackexchange.comnih.gov In the case of toluene (B28343) derivatives, lower temperatures can favor the formation of the ortho-isomer, while higher temperatures may lead to the thermodynamically more stable para-isomer. stackexchange.com

Reagent Ratios: A significant excess of chlorosulfonic acid is generally used to serve as both the reagent and the solvent, driving the reaction to completion. pageplace.degoogle.com Molar ratios of the aromatic substrate to chlorosulfonic acid can range from 1:4 to 1:10 or even higher. google.comresearchgate.net

Solvent Systems: While chlorosulfonic acid often acts as the solvent, inert organic solvents can be used in some cases. However, for direct chlorosulfonation of benzoic acids, the reaction is commonly performed neat with excess chlorosulfonic acid. nih.govgoogle.com The use of advanced reactor types like falling film reactors or microreactors can improve heat and mass transfer, offering better control over the reaction. asiachmical.com

Below is a table summarizing typical conditions for related chlorosulfonation reactions.

| Aromatic Substrate | Reagent | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dichlorobenzoic acid | Chlorosulfonic Acid | 1:4-10 | 130-150 | - | google.com |

| 3-Methoxybenzoic acid | Chlorosulfonic Acid | 1:4 | 55-60 | - | google.com |

| Toluene | Chlorosulfonic Acid | - | 0-5 (ortho) | - | stackexchange.com |

| Toluene | Chlorosulfonic Acid | - | 75-80 (para) | - | stackexchange.com |

| Acetanilide | Chlorosulfonic Acid | 1:3 | 40-60 | - | google.com |

Note: Specific yield for this compound via this direct method is not consistently reported in publicly available literature, but yields for analogous reactions are often high. researchgate.net

Multi-Step Synthetic Sequences for this compound

Functional Group Interconversions and Strategic Transformations

Multi-step syntheses rely on a variety of functional group interconversions. A key transformation is the conversion of a sulfonic acid to a sulfonyl chloride. researchgate.net This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net This strategy allows for the initial introduction of a sulfonic acid group via sulfonation, which can offer different regioselectivity compared to direct chlorosulfonation, followed by conversion to the desired sulfonyl chloride.

Another important strategy involves the transformation of other functional groups into the carboxylic acid or chlorosulfonyl moiety. For example, a thiol can be converted directly into a sulfonyl chloride through oxidative chlorination using reagents like hydrogen peroxide and thionyl chloride. researchgate.netorganic-chemistry.org Similarly, a primary sulfonamide can be converted into a sulfonyl chloride. nih.gov

Regioselective Introduction of Chlorosulfonyl and Carboxylic Acid Moieties

The success of a multi-step synthesis hinges on the ability to introduce the functional groups at the correct positions on the aromatic ring. This is achieved by carefully selecting the order of reactions and utilizing the directing effects of the substituents.

One potential multi-step route could begin with the sulfonation of toluene. Sulfonation of toluene with sulfuric acid typically yields a mixture of isomers, with p-toluenesulfonic acid being the major product under thermodynamic control (higher temperatures). stackexchange.comdocbrown.info The resulting p-toluenesulfonic acid could then be subjected to reactions to introduce a carboxylic acid group at the position ortho to the methyl group. However, introducing a group at this position can be challenging.

A more plausible strategy involves starting with a compound where the relative positions of the functional groups or their precursors are already established. For instance, one could start with an aniline derivative, use the strongly activating and ortho, para-directing amino group to guide the introduction of the sulfonyl group, and then convert the amino group into a carboxylic acid. The Sandmeyer reaction, which transforms a diazonium salt (derived from an amine) into various functional groups, provides a potential, albeit lengthy, pathway for such a transformation. acs.org

Another approach is the halosulfonylation of aromatic carboxylic acids. princeton.edu While this is a direct method, it highlights the strategic conversion of a carboxylic acid to a sulfonyl chloride, which can be part of a longer sequence. Protecting groups may also be employed to temporarily block a reactive site while another part of the molecule is being modified. utdallas.edu For example, the carboxylic acid group of 4-methylbenzoic acid could be esterified to prevent unwanted side reactions during the introduction of the chlorosulfonyl group, followed by hydrolysis to regenerate the carboxylic acid.

Industrial Scale Synthesis and Process Engineering Considerations for this compound Production

The industrial-scale synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, is centered on the electrophilic aromatic substitution reaction of 5-methylbenzoic acid (p-toluic acid). The primary method involves chlorosulfonation, typically utilizing chlorosulfonic acid as both the solvent and the sulfonating agent. Process engineering for this transformation focuses on maximizing yield, ensuring product purity, managing a highly exothermic and corrosive reaction environment, and optimizing reactor design for safe and efficient operation.

Reactor Design and Continuous Flow Methodologies

The choice of reactor technology is critical for the safe and efficient industrial production of this compound, given the corrosive nature of the reagents and the exothermic reaction profile. asiachmical.com

Reactor Design and Materials: Traditional production often utilizes batch or semi-batch stirred-tank reactors. Due to the high corrosivity of sulfur trioxide and chlorosulfonic acid, these reactors must be constructed from highly resistant materials, such as glass-lined steel or specialized alloys like Hastelloy C-276, to ensure structural integrity and prevent contamination. asiachmical.com Modern reactor designs may incorporate features like circulation pipelines to increase the concentration of reactants and improve product quality by ensuring thorough mixing. google.com Effective heat management is a primary concern, often addressed with dual-stage cooling systems that use reactor jackets for primary heat removal and internal coils for fine temperature control. asiachmical.com

Advanced and Continuous Reactor Types: For large-scale sulfonation processes, particularly those using SO₃, Falling Film Reactors (FFRs) have become an industry standard. asiachmical.comnjweixian.com In an FFR, the liquid organic feedstock flows down the inner walls of vertical tubes, creating a thin film with a large surface area for reaction with a countercurrent stream of SO₃ gas. asiachmical.comofficinesaspe.com This design allows for excellent heat transfer, with coefficients reaching up to 2000 W/(m²·K), and short residence times, which are ideal for managing highly exothermic reactions. asiachmical.com

More recently, there has been a significant shift towards continuous flow manufacturing for the synthesis of aryl sulfonyl chlorides. mdpi.comresearchgate.net Continuous Stirred-Tank Reactors (CSTRs) arranged in series are a common choice for these processes. mdpi.com Continuous flow offers several advantages over batch production, including enhanced safety by minimizing the volume of hazardous materials at any given moment, superior process control, and improved consistency and space-time yield. mdpi.comresearchgate.net Automated control systems integrated into continuous setups monitor variables like flow rates and temperature in real-time, allowing for immediate adjustments and ensuring stable, reliable operation. mdpi.com The adoption of continuous flow methodologies represents a significant improvement in the safety and efficiency of producing sulfonyl chlorides on an industrial scale. researchgate.net

Table 2: Comparison of Reactor Technologies for Industrial Chlorosulfonation

| Reactor Type | Key Advantages | Primary Considerations | Typical Application |

|---|---|---|---|

| Batch Stirred-Tank Reactor | Versatile for multiple products; Simple design. | Heat management can be challenging; Potential for runaway reactions. asiachmical.com | Small to medium-scale production; Multi-purpose plants. |

| Falling Film Reactor (FFR) | Excellent heat and mass transfer; Short residence time; High throughput. asiachmical.comscribd.com | Less flexible for different reactions; Primarily for SO₃-based sulfonation. | Large-scale, dedicated production of sulfonated compounds like LABSA. asiachmical.com |

| Continuous Stirred-Tank Reactor (CSTR) | Improved safety and process control; Consistent product quality; High space-time yield. mdpi.comresearchgate.net | Requires precise control of flow rates; Higher initial capital investment. | Modern, scalable production of specialty chemicals like aryl sulfonyl chlorides. mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chlorosulfonyl 5 Methylbenzoic Acid

Nucleophilic Substitution Reactions of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the group susceptible to attack by a wide variety of nucleophiles, leading to substitution of the chloride, which is an excellent leaving group.

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry and materials science. The general process involves the reaction of the sulfonyl chloride with an amine, typically in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed. ekb.eg

The synthesis proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom. Various bases and solvents can be employed to facilitate this reaction. Common bases include pyridine (B92270), triethylamine (B128534) (TEA), or inorganic bases like sodium carbonate, while solvents can range from tetrahydrofuran (B95107) (THF) and dioxane to acetonitrile (B52724). ekb.eggoogle.comnih.gov For example, a related compound, methyl 2-(chlorosulfonyl)-5-methoxybenzoate, is reacted with a twofold molar excess of ammonia (B1221849) in acetonitrile or dioxane at room temperature to produce the corresponding sulfonamide in high yield. google.com The reaction conditions are generally mild and result in good to excellent yields of the desired sulfonamide product. ekb.egnih.gov

Independent of the chlorosulfonyl group, the carboxylic acid moiety (-COOH) can undergo its own characteristic reactions, such as esterification and amidation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For instance, various substituted benzoic acids can be esterified with methanol (B129727) by refluxing at 120 °C with a solid Zr/Ti acid catalyst, achieving high yields. mdpi.com This process is a reversible reaction, and often requires conditions that remove the water byproduct to drive the equilibrium toward the ester product.

Amidation of the carboxylic acid group typically requires activation of the carboxyl group first, for example, by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate can then readily react with a primary or secondary amine to form the corresponding amide.

The chlorosulfonyl group's reactivity extends to a range of heteroatom nucleophiles.

Nitrogen Nucleophiles: As detailed in section 3.1.1, amines are the most common nitrogen nucleophiles, leading to sulfonamides.

Oxygen Nucleophiles: Alcohols and phenols can react with the chlorosulfonyl group, typically in the presence of a base like pyridine, to form sulfonate esters (-SO₂OR). Reaction with water leads to hydrolysis (see section 3.2).

Sulfur Nucleophiles: Thiols (R-SH) can act as nucleophiles, attacking the sulfonyl chloride to form thiosulfonate esters (-SO₂SR). This reaction proceeds via a similar mechanism to that with alcohols.

Hydrolytic Stability and Decomposition Pathways of 2-(Chlorosulfonyl)-5-methylbenzoic Acid

A key aspect of the chemistry of sulfonyl chlorides is their sensitivity to moisture. The chlorosulfonyl group readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid.

This reaction is a significant decomposition pathway and necessitates that reactions involving this compound be conducted under anhydrous (dry) conditions to prevent unintended hydrolysis of the starting material. The propensity for hydrolysis is often utilized during reaction workups; for example, some synthetic procedures involving sulfonyl chlorides describe pouring the reaction mixture onto ice to quench the reaction and isolate the product, which simultaneously hydrolyzes any remaining sulfonyl chloride. google.comgoogle.com

Electrophilic and Radical Reactions Involving the Aromatic Ring System

The aromatic ring of this compound can potentially undergo electrophilic aromatic substitution (EAS), although its reactivity is heavily influenced by the three existing substituents. msu.edu

Directing Effects: The substituents exert competing electronic effects. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). Conversely, the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups are strongly deactivating and are meta-directors. libretexts.org

Modern catalytic methods, such as iridium-catalyzed C-H amidation, have been developed to directly functionalize the C-H bonds of benzoic acids, offering alternative pathways to introduce groups onto the aromatic ring that bypass traditional EAS rules. ibs.re.kr Radical reactions are less common for simple arenes, which typically favor polar, two-electron pathways characteristic of electrophilic substitution. libretexts.org

Detailed Mechanistic Investigations of Key Derivatization Reactions

The primary transformations of this compound follow well-established reaction mechanisms.

Mechanism of Sulfonamide Formation: This reaction proceeds via a nucleophilic substitution pathway at the sulfur atom.

The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

This forms a transient, negatively charged tetrahedral intermediate.

The intermediate collapses, and the stable chloride ion is eliminated as a leaving group.

A base (which can be a second molecule of the amine) removes the proton from the nitrogen atom to yield the neutral sulfonamide product.

Mechanism of Acid-Catalyzed Esterification: The esterification of the carboxylic acid group follows a multi-step pathway. mdpi.com

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

A molecule of alcohol (the nucleophile) attacks the activated carbonyl carbon.

Proton transfers occur, leading to the formation of a good leaving group (-OH₂⁺).

The leaving group (water) is eliminated, and a final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product.

Mechanism of Electrophilic Aromatic Substitution: Should an EAS reaction occur on the ring, it would follow the general, two-step mechanism. libretexts.orgmasterorganicchemistry.com

Attack by the π-system: The aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org This is the slow, rate-determining step.

Restoration of Aromaticity: A base removes a proton from the carbon atom that bears the new electrophile, and the electrons from the C-H bond return to the π-system, restoring the highly stable aromatic ring. masterorganicchemistry.com

Derivatization and Advanced Functionalization Strategies for 2 Chlorosulfonyl 5 Methylbenzoic Acid

Synthesis of Complex Sulfonamide Architectures from 2-(Chlorosulfonyl)-5-methylbenzoic Acid

The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, provides a direct and efficient pathway to a wide array of sulfonamides. This reaction is a cornerstone in medicinal chemistry for creating compounds with significant biological activity. sigmaaldrich.com The synthesis typically involves reacting this compound with a desired amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The "complexity" of the resulting sulfonamide architecture is dictated by the choice of the amine. By employing amines that contain additional functional groups or intricate ring systems, highly elaborate molecules can be constructed. For instance, reaction with heterocyclic amines like 2-aminothiazole (B372263) or α-methyltryptamine can introduce biologically relevant motifs into the final structure. sigmaaldrich.com Similarly, using amino acids or their esters as the amine component allows for the incorporation of peptidic features. The modular nature of this synthesis enables the generation of diverse structures from a common starting material. nih.gov

Table 1: Examples of Complex Sulfonamide Synthesis

| Amine Reactant | Resulting Sulfonamide Derivative | Key Feature |

|---|---|---|

| 4-Amino-N,N-dimethylaniline | 5-Methyl-2-((4-(dimethylamino)phenyl)sulfamoyl)benzoic acid | Introduces an additional basic nitrogen center and an extended aromatic system. |

| (R)-Methyl 2-aminopropanoate | (R)-2-((2-Carboxy-4-methylphenyl)sulfonamido)propanoic acid methyl ester | Incorporates a chiral amino acid moiety. |

| Piperazine | 2-((4-Carboxy-3-methylbenzoyl)sulfonyl)piperazine | Creates a scaffold with a free secondary amine for further functionalization. |

| 2-Aminothiazole | 2-((2-Carboxy-4-methylphenyl)sulfonamido)thiazole | Appends a common heterocyclic pharmacophore. nih.gov |

Modification of the Carboxylic Acid Functionality: Esterification, Amidation, and Reduction

The carboxylic acid group offers a second, independent handle for derivatization, which can be modified through several classical transformations.

Esterification

Esterification of the carboxylic acid group is typically achieved through reaction with an alcohol under acidic conditions. A common method involves refluxing with an excess of the alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid like sulfuric acid. tcu.edu Alternatively, solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, can be employed for a more environmentally friendly, solvent-free approach. ijstr.org These methods are effective for a range of alcohols, from simple alkyl alcohols to more complex structures like benzyl (B1604629) alcohol. ijstr.orgnih.gov

Amidation

Direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the acid-base reaction that forms an unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents. A wide variety of such reagents exist, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com The reaction involves the in-situ formation of a highly reactive acylating intermediate, which is then readily attacked by the amine to form the amide bond. Boric acid and titanium tetrachloride have also been described as effective catalysts for this transformation. researchgate.netnih.gov This allows for the coupling of this compound (or its sulfonamide derivatives) with a diverse set of amines, which can be sterically hindered. chimia.ch

Reduction

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-(chlorosulfonyl)-5-methylphenyl)methanol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, though it is non-selective and will reduce other functional groups. khanacademy.orgyoutube.com A more chemoselective option is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). khanacademy.orgnih.gov Borane reacts more rapidly with carboxylic acids than with other carbonyl groups like ketones or esters, allowing for selective reduction in multifunctional molecules. khanacademy.orgnih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. khanacademy.org

Table 2: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-(chlorosulfonyl)-5-methylbenzoate |

| Amidation | Benzylamine, HATU, DIPEA | N-Benzyl-2-(chlorosulfonyl)-5-methylbenzamide |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (2-(Chlorosulfonyl)-5-methylphenyl)methanol |

Construction of Polycyclic and Heterocyclic Systems Utilizing this compound

The dual functionality of this compound makes it an excellent precursor for building complex ring systems. Intramolecular cyclization reactions, where both the sulfonyl and carboxyl groups (or their derivatives) participate, can lead to the formation of novel heterocyclic frameworks.

A common strategy involves first derivatizing both functional groups and then inducing cyclization. For example, a 2-sulfonamidobenzamide, prepared via sequential amination of the sulfonyl chloride and amidation of the carboxylic acid, can undergo intramolecular condensation to form fused ring systems. nih.gov Depending on the specific reactants and conditions, this can lead to the formation of benzothiadiazine-like structures or other complex heterocycles. For instance, cyclization of a 2-(sulfonamido)benzoic acid derivative can be used to form a five-membered ring system. nih.gov Such strategies are pivotal in creating structurally rigid scaffolds for various applications, including drug discovery. ekb.egresearchgate.netrsc.org

Table 3: Example of Heterocycle Construction

| Precursor Molecule | Cyclization Condition | Heterocyclic Product |

|---|---|---|

| N-(2-aminophenyl)-2-(sulfamoyl)-5-methylbenzamide | Acid catalyst, heat | A dibenzo[c,f] nih.govrsc.orgnih.govthiadiazepine derivative |

| N'-(2-hydroxyphenyl)-5-methyl-1H-benzo[c] rsc.orgnih.govthiazine-8-carbohydrazide 2,2-dioxide | Dehydration | A fused oxadiazole-benzothiadiazine system |

Site-Specific Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. imist.ma For this compound, several site-specific labeling strategies can be envisioned.

¹³C-Labeling of the Carboxyl Group: One of the most direct methods involves the use of isotopically labeled carbon dioxide ([¹³C]CO₂). imist.ma This can be achieved by first preparing an organometallic precursor, such as a Grignard or organolithium reagent, from a halogenated version of the parent molecule (e.g., 2-bromo-4-methyl-1-(chlorosulfonyl)benzene) and then quenching it with [¹³C]CO₂.

Deuterium (B1214612) Labeling on the Aromatic Ring or Methyl Group: Directed C-H activation using transition metal catalysts, such as iridium or rhodium, in the presence of a deuterium source like D₂O or deuterated solvents, can install deuterium atoms at specific positions on the aromatic ring. acs.org For labeling the methyl group, a precursor like 5-bromo-2-chlorotoluene (B1269892) could be used, with the methyl group being introduced via a coupling reaction using a labeled methyl source, like [¹³C]CH₃I or [D₃]methyl iodide.

¹⁵N-Labeling of Sulfonamides: To label a sulfonamide derivative, the reaction described in section 4.1 can be carried out using an ¹⁵N-labeled amine. nih.gov

These labeled compounds are crucial for studies using techniques like mass spectrometry and NMR to gain deeper insights into chemical and biological processes. nih.govsigmaaldrich.com

Parallel Synthesis and Library Generation from this compound Scaffolds

The presence of two distinct and reactive functional groups makes this compound an ideal scaffold for parallel synthesis and the generation of combinatorial libraries. nih.govnih.gov This approach allows for the rapid creation of a large number of structurally related compounds for high-throughput screening in drug discovery and materials science. nih.govuniroma1.it

The strategy involves a "libraries from libraries" approach. nih.gov First, the sulfonyl chloride group can be reacted with a collection of diverse amines (Library A) to produce a library of sulfonamide intermediates. Each member of this sulfonamide library, now possessing a common carboxylic acid handle, can then be subjected to a second diversification step. For example, the carboxylic acid can be coupled with a library of different amines or alcohols (Library B) using high-throughput amidation or esterification protocols.

This combinatorial approach (Scaffold x Library A x Library B) can generate vast numbers of unique compounds from a relatively small set of starting materials. Automation and solid-phase synthesis techniques can further streamline this process. nih.govacs.org

Table 4: Illustrative Combinatorial Library Design

| Scaffold | R¹ Group (from Amine Library A) | R² Group (from Alcohol/Amine Library B) |

|---|---|---|

|

-NH-CH₂-C₆H₅ (Benzylamine) | -O-CH₃ (Methanol) |

|

-NH-CH₂-C₆H₅ (Benzylamine) | -NH-Cyclopropyl (Cyclopropylamine) |

|

-N(CH₃)₂ (Dimethylamine) | -O-CH₃ (Methanol) |

|

-N(CH₃)₂ (Dimethylamine) | -NH-Cyclopropyl (Cyclopropylamine) |

Spectroscopic and Structural Characterization Methodologies for 2 Chlorosulfonyl 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the unambiguous determination of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2-(chlorosulfonyl)-5-methylbenzoic acid, each proton in the molecule gives rise to a signal at a specific chemical shift (δ), measured in parts per million (ppm). The position of the signal is influenced by the electron density around the proton.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group (C6-H) would likely appear as a doublet, influenced by the adjacent proton. The proton ortho to the methyl group (C4-H) would also be expected to be a doublet, while the proton situated between the chlorosulfonyl and methyl groups (C3-H) would likely present as a doublet of doublets due to coupling with the two non-equivalent neighboring protons.

The methyl group protons (-CH₃) would give rise to a sharp singlet, typically in the upfield region of the spectrum. The acidic proton of the carboxylic acid group (-COOH) is expected to produce a broad singlet at a significantly downfield chemical shift, which can be confirmed by deuterium (B1214612) exchange.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Aromatic-H | 7.5 - 8.5 | multiplet |

| -CH₃ | 2.3 - 2.7 | singlet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum. The aromatic carbons will appear in the intermediate region, with their specific chemical shifts influenced by the attached substituents. The carbon atom bearing the chlorosulfonyl group and the carbon bearing the carboxylic acid group are expected to be the most deshielded among the aromatic carbons. The carbon of the methyl group will be observed in the most upfield region.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| Aromatic C-SO₂Cl | 140 - 150 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| -CH₃ | 20 - 25 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

For more complex derivatives of this compound, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are indispensable. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for assigning stereochemistry and understanding the conformational preferences of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the sulfonyl chloride group (-SO₂Cl) would be indicated by two strong absorption bands, typically in the ranges of 1375-1400 cm⁻¹ (asymmetric stretch) and 1175-1200 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1720 (strong) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1375 - 1400 (strong) |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1175 - 1200 (strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound (molecular weight: 234.66 g/mol ), the molecular ion peak would be expected at m/z 234, with a smaller peak at m/z 236 due to the isotopic abundance of ³⁷Cl. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The sulfonyl chloride group can also fragment, leading to the loss of a chlorine atom (-Cl, M-35) or the entire chlorosulfonyl group (-SO₂Cl). The presence of these fragment ions in the mass spectrum provides strong evidence for the structure of the parent molecule.

Expected Key Fragment Ions in the EI-MS of this compound:

| m/z | Identity |

| 234/236 | [M]⁺ |

| 217/219 | [M - OH]⁺ |

| 199 | [M - Cl]⁺ |

| 189 | [M - COOH]⁺ |

| 135 | [M - SO₂Cl]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar molecules like this compound. Due to the presence of an acidic carboxylic acid group, this compound is typically analyzed in negative ion mode, where it readily loses a proton to form a deprotonated molecular ion [M-H]⁻.

Research on functionally related aromatic acids using flow injection analysis with ESI-MS has shown that the characteristics of the molecule, such as its acidity (pKa) and hydrophobicity (log P), significantly control the efficiency of ion formation. nih.gov For halide-substituted benzoic acids, in addition to the primary [M-H]⁻ ion, the formation of adduct ions, such as sodium-bridged dimers [2M-2H+Na]⁻, can also be observed. nih.gov The position of electron-withdrawing groups, like the chlorosulfonyl group, can influence the sensitivity of the analysis. nih.gov

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation of the precursor ion provides structural information. For derivatives containing a chlorosulfonylbenzoic acid moiety, characteristic fragment ions can be expected. For instance, studies on related compounds used as derivatization agents have identified specific fragments. A study involving 3-(Chlorosulfonyl)benzoic acid as a derivatization agent reported fragment ions at m/z 200.99, corresponding to the [C₇H₅O₅S]⁻ fragment, and m/z 155.98, corresponding to the [C₆H₄O₃S]⁻ fragment, which results from the loss of SO₃. nih.gov

Table 1: Predicted ESI-MS Data and Collision Cross-Section (CCS) Values for an Isomer, 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid Data is predicted and serves as an illustrative example of expected ion formation.

| Adduct Form | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M-H]⁻ | 266.92909 | 148.6 |

| [M+H]⁺ | 268.94365 | 145.0 |

| [M+Na]⁺ | 290.92559 | 156.4 |

| [M+K]⁺ | 306.89953 | 151.1 |

| [M+NH₄]⁺ | 285.97019 | 163.2 |

| [M+HCOO]⁻ | 312.93457 | 152.6 |

| Source: Data predicted using CCSbase and reported in PubChemLite for CID 71757268. uni.lu |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in a crystal lattice.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, a detailed molecular structure is elucidated. mdpi.com

The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com While a specific crystal structure for this compound has not been reported in the surveyed literature, the data obtained from such an analysis is illustrated below using the reported crystallographic data for a related heterocyclic compound, showcasing the typical parameters determined. mdpi.com

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters The following data is for the compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 and is presented as an example of the output from a single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (mg/m³) | 1.573 |

| Source: Data from the structural analysis of compound 3 in a study by Tighadouini et al. mdpi.com |

Elemental Compositional Analysis Techniques

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a chemical compound. For organic compounds like this compound, this is typically achieved through combustion analysis. In this method, a sample is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, SO₂, etc.) are quantitatively measured.

The results from elemental analysis are used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages ("Found") are compared against the theoretical percentages ("Calculated") derived from the molecular formula. mdpi.com For this compound, with the molecular formula C₈H₇ClO₄S, the theoretical elemental composition can be calculated based on its molar mass of approximately 234.66 g/mol . nih.gov

Table 3: Elemental Composition of this compound (C₈H₇ClO₄S)

| Element | Calculated (%) | Found (%) |

| Carbon | 40.95 | Experimental |

| Hydrogen | 3.01 | Experimental |

| Chlorine | 15.11 | Experimental |

| Oxygen | 27.27 | Experimental |

| Sulfur | 13.66 | Experimental |

| Calculated values are derived from the molecular formula and atomic masses. "Found" values are determined experimentally via techniques like combustion analysis. mdpi.com |

Computational and Theoretical Investigations of 2 Chlorosulfonyl 5 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical DFT study of 2-(Chlorosulfonyl)-5-methylbenzoic acid would involve:

Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Molecular Orbital Analysis: Once the geometry is optimized, the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energies calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for the calculated energies of frontier molecular orbitals might look like this:

| Molecular Orbital | Energy (eV) |

| HOMO | (data not available) |

| LUMO | (data not available) |

| HOMO-LUMO Gap | (data not available) |

DFT calculations can also predict various spectroscopic properties, which are invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing predicted shifts with experimental data can help confirm the structure of the synthesized compound.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These frequencies are associated with specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O, S=O, O-H). This allows for the assignment of experimental IR bands to specific functional groups.

A table of predicted vs. experimental spectroscopic data would be a standard way to present these findings:

| Functional Group | Calculated IR Frequency (cm⁻¹) |

| C=O (Carboxylic Acid) | (data not available) |

| S=O (Sulfonyl Chloride) | (data not available) |

| O-H (Carboxylic Acid) | (data not available) |

| Atom | Calculated NMR Chemical Shift (ppm) |

| ¹³C (Carboxyl) | (data not available) |

| ¹H (Methyl) | (data not available) |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques used to study the three-dimensional structure and dynamics of molecules.

The conformation of this compound is not rigid. The molecule can rotate around its single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond. A potential energy surface (PES) map can be generated by systematically rotating these bonds and calculating the energy at each orientation. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) between them, providing a detailed picture of the molecule's flexibility.

In the solid state or in solution, molecules of this compound will interact with each other. Computational methods can be used to study these intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). Calculations can determine the geometry and strength of hydrogen bonds that might form between two or more molecules, leading to dimers or larger aggregates.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic rings. The strength and preferred orientation of these interactions can be quantified computationally.

An analysis of these interactions is crucial for understanding the crystal packing of the compound and its solubility in different solvents.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as its synthesis or its derivatization. This involves:

Reactant and Product Optimization: The structures and energies of the reactants and products are calculated.

Transition State Search: The transition state is the highest energy point along the reaction pathway. Locating the transition state structure is a key part of understanding the reaction mechanism.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational methods used in drug discovery and chemical research to correlate the structural or physicochemical properties of compounds with their biological or chemical activities. nih.govnih.gov While specific, in-depth SRR studies published exclusively for this compound are not prevalent in publicly accessible literature, the principles of these studies can be applied to understand its potential reactivity and interactions.

The reactivity of this compound is dictated by its key functional groups: the highly reactive chlorosulfonyl group (-SO₂Cl), the acidic carboxylic acid group (-COOH), and the methyl group (-CH₃) on the benzene ring. An SRR analysis would focus on how modifications to this core structure influence its chemical behavior.

Chlorosulfonyl Group: This group is a potent electrophile and is expected to be the primary site of reaction with nucleophiles. In the context of medicinal chemistry, this group can readily react with amino, hydroxyl, or thiol groups found in biological macromolecules, often leading to covalent bond formation.

Carboxylic Acid Group: The acidity and hydrogen-bonding capability of the carboxylic acid group are critical for its interaction profile. Docking studies on other benzoic acid derivatives have shown the importance of this group in binding to protein active sites. researchgate.net

Methyl Group and Aromatic Ring: The position of the methyl group and the substitution pattern on the benzene ring influence the compound's electronic properties and steric profile. These factors can affect both the reactivity of the functional groups and the molecule's ability to fit into a specific binding pocket.

QSAR studies on related compound classes, such as benzoylaminobenzoic acid derivatives, have revealed that inhibitory activity can be modulated by factors like hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov For instance, one study demonstrated that increased hydrophobicity and aromaticity were conducive to inhibitory activity. nih.gov A hypothetical QSAR study on analogues of this compound would similarly aim to build predictive models based on calculated molecular descriptors. nih.gov

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics provides essential tools for managing, analyzing, and mining vast chemical datasets, accelerating research and discovery. nih.govneovarsity.org The compound this compound is cataloged in several major chemical databases, which serve as a foundation for theoretical studies and the identification of related structures.

Large-scale repositories like PubChem, a public database maintained by the NCBI, contain detailed information on this compound, including its structural identifiers, computed properties, and links to patent literature. neovarsity.orgnih.gov This data is crucial for in silico modeling and virtual screening campaigns.

| Descriptor | Value | Source |

|---|---|---|

| IUPAC Name | 5-(chlorosulfonyl)-2-methylbenzoic acid | PubChem nih.gov |

| Molecular Formula | C₈H₇ClO₄S | PubChem nih.gov |

| Molecular Weight | 234.66 g/mol | PubChem nih.gov |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | PubChem nih.gov |

| InChIKey | FMWIOAWRARBKDQ-UHFFFAOYSA-N | PubChem nih.gov |

| Monoisotopic Mass | 233.9753576 Da | PubChem nih.gov |

| XlogP (Predicted) | 1.8 | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 141.3 | PubChemLite uni.lu |

Database mining for related compounds is a key chemoinformatic activity. nih.gov Using platforms like ChEMBL, which contains curated bioactivity data, researchers can search for compounds with similar scaffolds to explore their therapeutic potential. neovarsity.orgebi.ac.uk Other databases like ZINC are specialized for commercially available compounds for virtual and high-throughput screening. neovarsity.org The process often involves similarity or substructure searches to identify analogues. datagrok.ai Mining patent databases such as SureChEMBL can reveal novel structures and applications. ebi.ac.uk

Through such mining efforts, several structurally related compounds can be identified. These analogues are valuable for building libraries for screening or for establishing broader structure-activity relationships.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₈H₇ClO₄S | 234.66 | 89001-57-0 nih.gov |

| 2-Chloro-5-(chlorosulfonyl)-3-methylbenzoic acid | C₈H₆Cl₂O₄S | 269.1 | 90048-72-9 biosynth.com |

| 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid | C₈H₆Cl₂O₄S | 267.93637 (Monoisotopic) | Not Available uni.lu |

Modern chemoinformatics platforms offer advanced tools for analyzing chemical libraries, including methods for ensuring diversity, analyzing scaffolds, and visualizing chemical space to identify clusters of similar molecules or outliers. nih.govdatagrok.ai These approaches are integral to modern computational chemistry and drug discovery efforts.

Applications of 2 Chlorosulfonyl 5 Methylbenzoic Acid As a Versatile Chemical Building Block in Non Biological Contexts

Utilization in Polymer Chemistry as a Monomer or Cross-linking Agent Precursor

While direct, large-scale application of 2-(chlorosulfonyl)-5-methylbenzoic acid as a primary monomer in commodity plastics is not widely documented, its bifunctional nature presents significant potential for its use in creating specialized polymers and as a precursor to cross-linking agents. The presence of both a reactive sulfonyl chloride and a carboxylic acid group allows for sequential or orthogonal polymerization strategies.

For instance, the sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonic esters, respectively. This reaction can be used to graft the molecule onto existing polymer backbones, modifying their properties. The remaining carboxylic acid group can then be used for further reactions, such as esterification or amidation, to create cross-links between polymer chains. This process can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymer.

Research in this area often focuses on the synthesis of novel polymers with tailored properties. For example, derivatives of similar chlorosulfonylated aromatic acids have been explored for the preparation of proton-exchange membranes for fuel cells, where the sulfonic acid group (after hydrolysis of the sulfonyl chloride) provides the necessary proton conductivity.

Role in the Synthesis of Advanced Materials

The reactivity of this compound makes it a valuable precursor in the synthesis of advanced materials. The sulfonyl chloride moiety is particularly useful for introducing the sulfonyl group onto other molecules, which can then be used to construct larger, functional systems.

One area of application is in the development of organic frameworks and porous materials. The rigid structure of the benzene (B151609) ring, combined with the reactive handles of the sulfonyl chloride and carboxylic acid, allows for its use as a linker in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the ability to form stable sulfonamide or sulfonic ester bonds allows for its incorporation into the structure of liquid crystals or other ordered materials. The specific orientation and electronic properties of the molecule can influence the mesophase behavior and optical properties of the final material.

Development of Specialized Analytical Reagents and Probes

The sulfonyl chloride group of this compound is a well-established reactive group for the derivatization of nucleophilic analytes. This reactivity is harnessed in the development of specialized analytical reagents and probes, particularly for chromatographic applications.

By reacting with primary and secondary amines, alcohols, and phenols, the compound can be used as a derivatizing agent to improve the detection and separation of these analytes by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The introduction of the bulky and chromophoric benzoyl group can enhance the ultraviolet (UV) absorbance or fluorescence of the analyte, leading to increased sensitivity of detection.

Moreover, the carboxylic acid group can be further modified to introduce other functionalities, such as a fluorophore or a specific binding site, creating highly selective and sensitive probes for the detection of particular analytes in complex matrices.

Intermediate in the Synthesis of Dyes, Pigments, and Agrochemicals (excluding biological activity studies)

Historically and currently, aromatic sulfonyl chlorides are crucial intermediates in the synthesis of a wide array of dyes and pigments. dynasty-chem.comemcochemicals.com The sulfonyl group can act as a key part of the chromophore or as a linking group to attach the chromophore to a substrate. This compound can serve as a precursor in the synthesis of certain azo dyes and other colorants. nbinno.com The reaction of the sulfonyl chloride with an aromatic amine or a coupling component is a common step in the production of these materials. nbinno.com The methyl and carboxylic acid groups on the benzene ring can be used to modify the final properties of the dye, such as its color, solubility, and fastness.

In the field of agrochemicals, the synthesis of novel pesticides often involves the construction of complex organic molecules. patsnap.com While specific examples directly utilizing this compound are proprietary and less commonly found in open literature, its structural motifs are present in various active compounds. The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with an amine, is a common feature in many herbicides and fungicides. The compound can be used as a starting material to introduce the tolyl sulfonamide moiety, which can be a key pharmacophore for agrochemical activity.

Table 1: Key Reactions in the Application of this compound

| Reaction Type | Reactant | Functional Group Targeted | Product Linkage | Application Area |

| Sulfonamide Formation | Amine (R-NH2) | Sulfonyl Chloride (-SO2Cl) | Sulfonamide (-SO2-NH-R) | Polymers, Dyes, Agrochemicals |

| Sulfonic Ester Formation | Alcohol (R-OH) | Sulfonyl Chloride (-SO2Cl) | Sulfonic Ester (-SO2-OR) | Advanced Materials, Organic Synthesis |

| Amidation | Amine (R-NH2) | Carboxylic Acid (-COOH) | Amide (-CO-NH-R) | Polymers, Organic Synthesis |

| Esterification | Alcohol (R-OH) | Carboxylic Acid (-COOH) | Ester (-CO-OR) | Organic Synthesis |

Contribution to Complex Organic Molecule Synthesis beyond Medicinal Chemistry Targets

Beyond its role in materials science and industrial chemicals, this compound is a useful building block in complex organic synthesis for non-medicinal targets. Its two distinct reactive sites allow for regioselective modifications, enabling the construction of intricate molecular architectures.

For example, in the field of total synthesis of natural products or other complex organic targets, the compound can be used to introduce a substituted benzene ring with orthogonal reactivity. The sulfonyl chloride can be converted into a more stable sulfonamide or sulfonic ester early in the synthesis, while the carboxylic acid is carried through several steps before being transformed in the final stages of the synthesis. This strategy allows for the selective manipulation of different parts of the molecule without the need for extensive protecting group chemistry.

Furthermore, the sulfonyl group itself can be a target for further transformations. Reductive cleavage of the C-S bond or other modifications can lead to the formation of novel functional groups, expanding the synthetic utility of this versatile building block.

Future Research Directions and Emerging Opportunities in 2 Chlorosulfonyl 5 Methylbenzoic Acid Chemistry

Exploration of Sustainable and Green Synthetic Routes

Traditional methods for producing aryl sulfonyl chlorides, including the parent compound 2-(chlorosulfonyl)-5-methylbenzoic acid, often rely on harsh reagents like chlorosulfonic acid or chlorine gas and can generate significant waste. mdpi.comorganic-chemistry.org The future of its synthesis lies in the adoption of green chemistry principles to enhance safety, reduce environmental impact, and improve efficiency.

Key research opportunities include:

Aqueous-Phase Synthesis: Developing synthetic protocols that utilize water as a solvent is a primary goal. Modified Sandmeyer-type reactions, reacting a diazonium salt with a sulfur dioxide source in aqueous acidic conditions, have shown promise for other aryl sulfonyl chlorides. acs.org This approach allows the product to precipitate directly from the reaction medium, simplifying isolation and minimizing organic solvent use. acs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, for highly exothermic reactions like chlorosulfonation. rsc.org This technology not only improves safety by minimizing the volume of hazardous reagents at any given time but also enhances consistency and space-time yield. mdpi.comresearchgate.net Future work will focus on adapting and optimizing flow processes specifically for the synthesis of this compound from precursors like 2-methylbenzoic acid.

Milder Chlorinating Agents: Research is moving away from hazardous reagents toward safer alternatives. Systems using N-chlorosuccinimide (NCS) or hydrogen peroxide in combination with a chloride source (e.g., SOCl₂, HCl) provide effective and milder conditions for the oxidative chlorination of thiols or their derivatives to sulfonyl chlorides. nih.govorganic-chemistry.org Adapting these methods could provide a more benign route to this compound.

Photocatalysis: The use of light to drive chemical reactions represents a frontier in green synthesis. Chromoselective catalysis using semiconductor materials like potassium poly(heptazine imide) (K-PHI) can mediate the formation of sulfonyl chlorides from various thio-precursors under specific wavelengths of light, offering a traceless reagent approach. nih.gov

The table below summarizes emerging sustainable methods applicable to the synthesis of aryl sulfonyl chlorides.

| Synthetic Strategy | Key Advantages | Relevant Precursors | Reference |

| Flow Chemistry | Enhanced safety, superior process control, high space-time yield | Arenes, Disulfides, Thiols | mdpi.comrsc.orgresearchgate.net |

| Aqueous-Phase Synthesis | Reduced organic solvent waste, simplified product isolation | Aryl Diazonium Salts | acs.org |

| Milder Reagent Systems | Avoidance of harsh/toxic chemicals (e.g., Cl₂ gas) | Thiols, Disulfides, Sulfonyl Hydrazides | nih.govorganic-chemistry.org |

| Photocatalysis | Use of light as a traceless reagent, high selectivity | Thioacetates, Thiols | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption | 3-Aminophenol, Trimellitic Anhydride | ijcce.ac.ir |

Development of Novel Catalytic Transformations Involving this compound

The sulfonyl chloride group is not merely a precursor to sulfonamides but an active participant in a range of catalytic transformations. Future research will focus on leveraging this reactivity to forge new types of chemical bonds, moving beyond classical nucleophilic substitution.

Emerging catalytic opportunities include:

Palladium-Catalyzed C-S/C-C Bond Formation: Recent breakthroughs have shown that aryl sulfonyl chlorides can act as coupling partners in palladium-catalyzed C-H activation reactions to form C-S bonds (diaryl sulfones). acs.org Intriguingly, by simply modifying reaction parameters, the same catalytic system can be directed toward C-C bond formation, using the sulfonyl chloride as an oxidant. acs.org Applying this to this compound could generate novel biaryl or sulfone-containing benzoic acid derivatives.

Asymmetric Catalysis: The generation of chiral sulfones is of significant interest in medicinal chemistry. A promising approach involves the visible-light-induced formation of an electron donor-acceptor (EDA) complex between a Hantzsch ester and an aryl sulfonyl chloride. rsc.org This complex generates a sulfonyl radical that can be captured in an enantioselective manner by an alkene activated by a chiral nickel catalyst, producing α-C chiral sulfones. rsc.org

Copper-Catalyzed Reactions: Copper-based photocatalysts have proven effective in converting olefins into chlorosulfonylated products. magtech.com.cn Further exploration could uncover new copper-catalyzed cross-coupling or functionalization reactions where the sulfonyl chloride group of this compound is the reactive handle.

Catalyst-Controlled Divergent Synthesis: The outcome of a reaction can be steered toward different products by the choice of catalyst. For example, catalyst-controlled transformations of N-sulfonyl-1,2,3-triazoles can yield either isoquinolin-3-ones with a Pd(0) catalyst or 2-aminoindanones with a Rh(II)/Pd(0) dual system. rsc.org This principle could be applied to derivatives of this compound to create diverse molecular scaffolds from a single precursor.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To accelerate the discovery of new molecules, modern chemistry is increasingly relying on automation and high-throughput experimentation (HTE). The physical and chemical properties of this compound and its derivatives make them suitable for integration into these platforms.

Future directions in this area include:

Automated Synthesis of Building Blocks: Platforms have been developed for the automated continuous synthesis of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems use a series of continuous stirred-tank reactors (CSTRs) coupled with automated process controls and continuous filtration to safely and efficiently produce multi-gram quantities. mdpi.comresearchgate.net Implementing such a system for this compound would provide a reliable, on-demand supply for further derivatization.

High-Throughput Library Synthesis: The sulfonyl chloride moiety reacts readily with a vast array of nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters. This reactivity is ideal for parallel synthesis, where robotic liquid handlers can dispense the core molecule into plates, followed by the addition of diverse libraries of reactants. enamine.netnih.gov This allows for the rapid generation of hundreds or thousands of distinct derivatives for biological or material screening.

Integrated Screening: The ultimate goal is to couple automated synthesis directly with HTE screening. nih.gov For example, a library of sulfonamide derivatives of this compound could be synthesized on an automated platform and then directly transferred via robotics to a biological assay, such as one screening for enzyme inhibition, to rapidly identify active compounds. nih.gov

The table below outlines the components of an integrated discovery platform.

| Platform Component | Function | Relevance to this compound | Reference |

| Automated Flow Reactor | Continuous, safe production of the core molecule | Provides on-demand supply of the sulfonyl chloride building block. | mdpi.comresearchgate.net |

| Robotic Liquid Handler | Parallel dispensing of reagents | Enables rapid synthesis of large libraries of sulfonamide/sulfonate derivatives. | nih.gov |

| High-Throughput Purification | Automated purification of compound libraries | Ensures quality of compounds for subsequent screening. | nih.gov |

| High-Throughput Screening (HTS) | Rapid biological or functional testing of libraries | Identifies lead compounds with desired properties (e.g., enzyme inhibition). | nih.gov |

Discovery of Underexplored Reactivity Modes and Functionalizations

Beyond its canonical role as an electrophile for sulfonamide formation, the this compound molecule contains functional groups whose full reactive potential has yet to be realized. Future research will aim to uncover and exploit novel reaction pathways.

Areas for exploration include:

Sulfonyl Radical Chemistry: The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical. This radical is not conjugated with the aryl ring and can participate in unique reactions, such as initiating living radical polymerization or adding to unsaturated bonds. magtech.com.cncmu.edu Exploring these radical pathways could lead to the synthesis of novel polymers or complex adducts starting from this compound.

Dual Functionalization: The presence of both a sulfonyl chloride and a carboxylic acid allows for orthogonal or sequential reactions. For instance, the carboxylic acid could be used to direct a C-H activation at the ortho position (C6), followed by a transformation of the sulfonyl chloride group. Alternatively, the two groups could participate in a concerted intramolecular reaction to form novel heterocyclic systems.

Reductive Desulfonylation/Recycling: The sulfonyl group can be viewed as a transient activating or directing group. Mild and general methods are being developed to reductively cleave N-S bonds in sulfonamides to generate sulfinates and amines. acs.org This concept could be extended to create a "catch-and-release" strategy where the sulfonyl chloride is used to enable a specific transformation and is then removed or converted into another functional group.

Unconventional Coupling Reactions: Aryl sulfonyl chlorides can serve as versatile reagents in C-H bond functionalization beyond C-S bond formation. Under palladium catalysis, they can mediate C-Cl and C-C bond formation, acting as an oxidant in the catalytic cycle. acs.org Investigating these less common coupling reactions could unlock new synthetic routes to complex molecular architectures.

Computational Design of New Derivatives with Tunable Properties

In silico methods are becoming indispensable for accelerating the design-synthesis-test cycle. By modeling the properties of virtual compounds, researchers can prioritize synthetic targets with the highest probability of success, saving time and resources.

Key opportunities for computational chemistry include:

Structure-Based Drug Design: For pharmaceutical applications, derivatives of this compound can be designed to fit into the active site of a target protein. Molecular docking simulations can predict the binding affinity and orientation of virtual libraries of sulfonamides, helping to identify promising candidates for synthesis. nih.govnih.gov This approach has been successfully used to design sulfonamide-based inhibitors for targets like carbonic anhydrases. nih.gov

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties like solubility, stability, and electronic characteristics. By analyzing how substituents on the amine or alcohol component of a sulfonamide or sulfonate derivative affect these properties, models can guide the design of molecules with optimal characteristics for a specific application, be it a drug or a functional material.